1-(1-Methyl-1H-pyrrol-3-yl)butan-1-one
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Overview
Description
1-(1-Methyl-1H-pyrrol-3-yl)butan-1-one is an organic compound with the molecular formula C₉H₁₃NO and a molecular weight of 151.208 g/mol . This compound features a pyrrole ring substituted with a butanone group, making it a member of the pyrrole family. Pyrroles are known for their diverse biological activities and are found in many natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Methyl-1H-pyrrol-3-yl)butan-1-one can be synthesized through various methods. One common approach involves the condensation of 1-methylpyrrole with butanone under acidic conditions . Another method includes the use of catalytic amounts of iron (III) chloride in water to facilitate the Paal-Knorr pyrrole synthesis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1H-pyrrol-3-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
1-(1-Methyl-1H-pyrrol-3-yl)butan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-pyrrol-3-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(1-Methyl-1H-pyrrol-2-yl)ethanone: Another pyrrole derivative with similar structural features but different functional groups.
1-(1-Methyl-1H-pyrrol-3-yl)butanol: A reduced form of 1-(1-Methyl-1H-pyrrol-3-yl)butan-1-one with an alcohol group instead of a ketone.
Uniqueness: this compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity compared to other pyrrole derivatives .
Properties
CAS No. |
62128-46-5 |
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Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(1-methylpyrrol-3-yl)butan-1-one |
InChI |
InChI=1S/C9H13NO/c1-3-4-9(11)8-5-6-10(2)7-8/h5-7H,3-4H2,1-2H3 |
InChI Key |
VJOGVJJOCAABPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CN(C=C1)C |
Origin of Product |
United States |
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